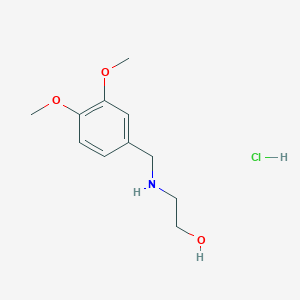

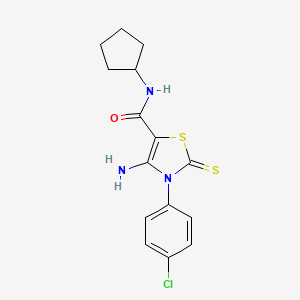

![molecular formula C10H16ClNS B2966194 Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride CAS No. 1909326-70-0](/img/structure/B2966194.png)

Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl[1-(phenylsulfanyl)propan-2-yl]amine” is a chemical compound with the CAS Number: 7319-99-5 . It has a molecular weight of 181.3 . The IUPAC name for this compound is N-methyl-1-(phenylsulfanyl)-2-propanamine .

Molecular Structure Analysis

The InChI code for “Methyl[1-(phenylsulfanyl)propan-2-yl]amine” is 1S/C10H15NS/c1-9(11-2)8-12-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“Methyl[1-(phenylsulfanyl)propan-2-yl]amine” has a molecular weight of 181.3 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride shows potential in pharmacological research due to its chemical properties. For example, compounds related to this chemical structure have been studied for their ability to interact with opioid receptors, which can lead to novel treatments for depression and addiction disorders. One study demonstrated that a compound with similar properties acted as a high-affinity antagonist selective for κ-opioid receptors, showing antidepressant-like efficacy and potential in treating cocaine-seeking behavior (Grimwood et al., 2011).

Corrosion Inhibition

Another application area is in corrosion inhibition. Amine derivatives, including those structurally related to this compound, have been synthesized and evaluated for their performance in protecting mild steel in acidic environments. These studies suggest that such compounds can form protective films on metal surfaces, highlighting their utility in industrial applications (Boughoues et al., 2020).

Antimicrobial and Cytotoxic Activity

Research into the antimicrobial and cytotoxic activity of amine derivatives reveals potential applications in developing new antimicrobial agents and cancer therapies. For example, novel azetidine-2-one derivatives of 1H-benzimidazole, which share functional groups with this compound, exhibited significant antibacterial and cytotoxic properties in vitro (Noolvi et al., 2014).

Analytical Chemistry

In analytical chemistry, related compounds have been identified and characterized through various spectroscopic techniques, aiding in the identification of novel cathinones, a class of synthetic stimulants. This research is vital for forensic science, enabling the detection and identification of new psychoactive substances (Nycz et al., 2016).

Chemical Synthesis and Modification

The compound's structural framework is also relevant in synthetic chemistry for creating new chemical entities. For instance, its derivatives have been utilized in the direct N-monomethylation of aromatic primary amines, offering a green and efficient method for chemical synthesis (Li et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-methyl-1-phenylsulfanylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS.ClH/c1-9(11-2)8-12-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDBPGIZDLTXST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC1=CC=CC=C1)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

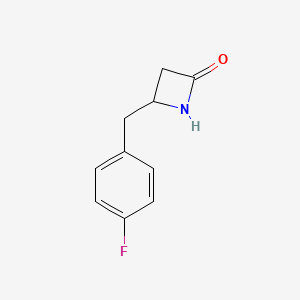

![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole](/img/structure/B2966112.png)

![7-(4-(benzylsulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2966122.png)

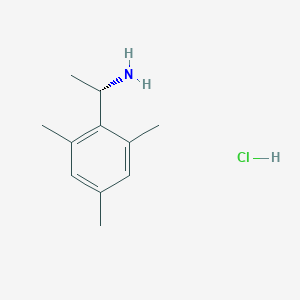

![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2966123.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2966125.png)

![9-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966126.png)

![N-(2,4-difluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2966130.png)

![1-Adamantyl{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B2966131.png)